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Compound of Interest

Compound Name: Cigb-300

Cat. No.: B15544616 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo antitumoral activity of CIGB-
300, a clinical-stage peptide inhibitor of casein kinase 2 (CK2), with an alternative CK2

inhibitor, CX-4945 (Silmitasertib). The information presented is based on preclinical and clinical

data to assist researchers in evaluating these compounds for future studies and potential

therapeutic applications.

Introduction to CIGB-300 and CX-4945
CIGB-300 is a synthetic cyclic peptide that uniquely targets the phosphoacceptor domain of

CK2 substrates, thereby inhibiting their phosphorylation by CK2.[1][2][3] This mechanism of

action differs from most kinase inhibitors. It has demonstrated pro-apoptotic, anti-angiogenic,

and antimetastatic properties in various cancer models.[2][3][4]

CX-4945, also known as Silmitasertib, is a potent, orally bioavailable, and selective small

molecule inhibitor that competes with ATP for the binding site on the CK2 catalytic subunit.[5][6]

[7] It has been shown to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis

in a range of cancer types.[7][8] Both compounds have advanced to clinical trials, making them

relevant subjects for comparative analysis.[1][3][7]
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The following tables summarize the in vivo antitumoral activity of CIGB-300 and CX-4945 in

various preclinical cancer models.

Table 1: In Vivo Antitumoral Activity of CIGB-300
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Cancer
Model

Animal
Model

Administrat
ion Route

Dosage
Key
Findings

Reference

Lung Cancer

(3LL)

C57BL/6

Mice
Intravenous 10 mg/kg

Markedly

decreased

lung

colonization

and

metastasis

development.

Significant

reduction in

tumor cell-

driven

neovasculariz

ation.

[2]

Breast

Cancer (F3II)
Balb/c Mice Systemic Not specified

Decrease in

the number of

lung

metastases

after primary

tumor

surgery.

[9]

Cervical

Cancer (SiHa

xenograft)

Nude Mice
Intratumoral /

Systemic
Not specified

Significant

antitumor

effect

observed with

both local

and systemic

administratio

n.

[1]

Murine

Syngeneic

Tumors

Mice
Local and

Systemic
Not specified

Elicited

significant

antitumor

effect.

[1]
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Table 2: In Vivo Antitumoral Activity of CX-4945

Cancer
Model

Animal
Model

Administrat
ion Route

Dosage
Key
Findings

Reference

Cholangiocar

cinoma

(HuCCT1

xenograft)

Mice Not specified Not specified

Significantly

inhibited

tumor growth

alone and

showed

enhanced

potency when

combined

with

gemcitabine

and cisplatin.

[8][10]

Acute

Myeloid

Leukemia

(PDX)

NRG-S Mice Oral
100 mg/kg,

twice daily

Showed anti-

tumor activity

and

prolonged

survival.

[11]

Glioblastoma

(xenograft)
Mice Not specified

50 and 100

mg/kg

Exerted

promising

antiproliferati

ve effects.

[12]

Various Solid

Tumors

(xenograft)

Murine Oral Not specified

Demonstrate

d robust

antitumor

activity.

[7]

Signaling Pathways and Mechanism of Action
Both CIGB-300 and CX-4945 target the protein kinase CK2, a key regulator of numerous

cellular processes implicated in cancer, including cell proliferation, survival, and angiogenesis.
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However, their mechanisms of inhibition differ, which may influence their downstream effects

and overall biological activity.

CIGB-300 acts by binding to the phosphoacceptor sites on CK2 substrates, such as

B23/nucleophosmin, preventing their phosphorylation.[13] This leads to nucleolar disassembly

and apoptosis.[13] CX-4945, in contrast, is an ATP-competitive inhibitor that directly targets the

catalytic subunit of CK2.[5][6] Inhibition of CK2 by both agents ultimately impacts several pro-

survival signaling pathways, including the PI3K/Akt pathway.[7][8][14]
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Caption: Mechanism of Action for CIGB-300 and CX-4945.
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Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings.

Below are representative protocols for in vivo studies with CIGB-300 and CX-4945.

CIGB-300 In Vivo Lung Metastasis Model
Cell Line: Murine 3LL Lewis lung carcinoma cells.

Animal Model: C57BL/6 mice.

Tumor Induction: Experimental and spontaneous lung colonization assays were performed.

Treatment: Intravenous administration of CIGB-300 at a dose of 10 mg/kg.

Evaluation: The number of lung metastases was quantified at the end of the study.

Angiogenesis was assessed using a modified Matrigel plug assay.

Reference:[2]

CX-4945 In Vivo AML Patient-Derived Xenograft (PDX)
Model

Tumor Model: Patient-derived xenograft (PDX) of human primary AML cells (AML-1).

Animal Model: Irradiated NRG-S mice.

Tumor Implantation: 2 million AML-1 cells were injected via the tail vein.

Treatment: Oral administration of CX-4945 at 100 mg/kg twice daily for 21 days.

Evaluation: Human leukemia burden in bone marrow and spleen was measured by flow

cytometry for hCD45+, CD13+, and CD33+ cells. Survival was monitored.

Reference:[11]
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General In Vivo Xenograft Workflow
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Caption: Generalized Experimental Workflow for In Vivo Studies.
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Conclusion
Both CIGB-300 and CX-4945 demonstrate significant in vivo antitumoral activity across a range

of preclinical cancer models by targeting the protein kinase CK2. CIGB-300's unique

mechanism of inhibiting substrate phosphorylation and CX-4945's direct catalytic site inhibition

provide alternative strategies for targeting this important oncogenic kinase. The choice between

these agents for future research and development may depend on the specific cancer type,

desired route of administration, and the potential for combination therapies. The data presented

in this guide serves as a valuable resource for researchers to make informed decisions in the

advancement of novel cancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CIGB-300, a novel proapoptotic peptide that impairs the CK2 phosphorylation and exhibits
anticancer properties both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

2. CIGB-300, an anti-CK2 peptide, inhibits angiogenesis, tumor cell invasion and metastasis
in lung cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

3. CIGB-300: A peptide-based drug that impairs the Protein Kinase CK2-mediated
phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. selleckchem.com [selleckchem.com]

6. CX-4945: the protein kinase CK2 inhibitor and anti-cancer drug shows anti-fungal activity -
PMC [pmc.ncbi.nlm.nih.gov]

7. CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits
prosurvival and angiogenic signaling and exhibits antitumor efficacy - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. Preclinical In Vitro and In Vivo Evidence of an Antitumor Effect of CX-4945, a Casein
Kinase II Inhibitor, in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15544616?utm_src=pdf-body
https://www.benchchem.com/product/b15544616?utm_src=pdf-body
https://www.benchchem.com/product/b15544616?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/18575815/
https://pubmed.ncbi.nlm.nih.gov/18575815/
https://pubmed.ncbi.nlm.nih.gov/27319334/
https://pubmed.ncbi.nlm.nih.gov/27319334/
https://pubmed.ncbi.nlm.nih.gov/30318085/
https://pubmed.ncbi.nlm.nih.gov/30318085/
https://www.researchgate.net/publication/283822169_CIGB-300_A_Promising_Anti-Casein_Kinase_2_CK2_Peptide_for_Cancer_Targeted_Therapy
https://www.selleckchem.com/products/cx-4945-silmitasertib.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC5632345/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5632345/
https://pubmed.ncbi.nlm.nih.gov/21159648/
https://pubmed.ncbi.nlm.nih.gov/21159648/
https://pubmed.ncbi.nlm.nih.gov/21159648/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6187100/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6187100/
https://www.researchgate.net/publication/344203612_Preclinical_efficacy_of_CIGB-300_an_anti-CK2_peptide_on_breast_cancer_metastasic_colonization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544616?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. Preclinical In Vitro and In Vivo Evidence of an Antitumor Effect of CX-4945, a Casein
Kinase II Inhibitor, in Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

11. Mechanistic Basis for In Vivo Therapeutic Efficacy of CK2 Inhibitor CX-4945 in Acute
Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

12. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier
Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

13. CIGB-300, a synthetic peptide-based drug that targets the CK2 phosphoaceptor domain.
Translational and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

To cite this document: BenchChem. [A Comparative Guide to the In Vivo Antitumoral Activity
of C-300]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15544616#comparing-the-antitumoral-activity-of-
cigb-300-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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